Hydroperoxide, 1-(1-methylethenyl)pentyl
Description
Contextualization within Organic Hydroperoxide Chemistry
Hydroperoxide, 1-(1-methylethenyl)pentyl, is an example of an allylic hydroperoxide. The term "allylic" refers to the position of the hydroperoxy group, which is attached to a carbon atom adjacent to a carbon-carbon double bond. polymtl.ca This structural feature significantly influences the reactivity of the molecule. The allylic C-H bonds are weaker than typical sp³ C-H bonds, making them more susceptible to oxidation and radical reactions. polymtl.ca
Organic hydroperoxides, in general, are recognized for their role as intermediates in oxidation reactions. wikipedia.org They can be formed through the reaction of organic compounds with oxygen, a process known as autoxidation. wikipedia.org Many organic materials can form peroxides over time when exposed to air, and this can sometimes lead to explosive decomposition. wikipedia.org
Structural Characteristics and Nomenclature of this compound
The nomenclature of hydroperoxides can follow two main systems as outlined by the International Union of Pure and Applied Chemistry (IUPAC). In substitutive nomenclature, the -OOH group is treated as a "hydroperoxy-" prefix. Alternatively, in functional class nomenclature, the name of the organic group is followed by the word "hydroperoxide". researchmap.jp
For "this compound," the name indicates a pentyl chain as the main backbone. The "(1-methylethenyl)" group, also known as an isopropenyl group, is attached to the first carbon of the pentyl chain, which also bears the hydroperoxy group.
A related compound, "Hydroperoxide, (1R,2R)-2-methyl-1-(1-methylethenyl)pentyl, rel-", has a listed CAS number of 916249-90-6, indicating the existence of stereoisomers of this structural framework. guidechem.com The specific stereochemistry of this compound is not defined in its name, suggesting it could be a racemic mixture or that the stereochemistry is not specified.
Table 1: Structural and Chemical Identity of this compound and Related Compounds
| Property | Value/Information | Source |
| Compound Name | This compound | - |
| Molecular Formula | C8H16O2 | - |
| Functional Group | Hydroperoxide (-OOH), Alkene (C=C) | wikipedia.org |
| Related CAS Number | 916249-90-6 (for rel-(1R,2R)-2-methyl-1-(1-methylethenyl)pentyl hydroperoxide) | guidechem.com |
The reactivity of allylic hydroperoxides is dominated by the weak O-O bond, which has a bond dissociation energy of approximately 42-44 kcal/mol. researchmap.jpacs.org This weak bond can be cleaved to form reactive radical species, an alkoxyl radical (RO•) and a hydroxyl radical (•OH), which can initiate further reactions. acs.org
Historical and Contemporary Academic Significance of Organic Hydroperoxides
The study of peroxides dates back to the late 18th and early 19th centuries. The first synthesis of a peroxide was achieved by Alexander von Humboldt in 1799 when he produced barium peroxide. unl.edu This was followed by the discovery of hydrogen peroxide in 1818 by Louis Jacques Thénard. bobbyshealthyshop.co.ukchemicals.co.ukbrewminate.comwikipedia.org The correct formula for hydrogen peroxide (H₂O₂) was established by Petre Melikishvili. chemicals.co.uk The industrial production of hydrogen peroxide began in Berlin in 1873, and in the early 1900s, more efficient synthesis methods were developed. chemicals.co.uk
In contemporary research, organic hydroperoxides are of significant interest in several fields:
Atmospheric Chemistry: Organic hydroperoxides are crucial intermediates in the oxidation of volatile organic compounds (VOCs) in the atmosphere. copernicus.orgtandfonline.com They play a key role in the formation of secondary organic aerosols (SOA), which have significant impacts on air quality and climate. researchmap.jpcopernicus.orgacs.org The formation of hydroperoxides can influence the cycling of HOx radicals and the formation of ozone. copernicus.org
Organic Synthesis: The unique reactivity of the peroxide bond makes organic hydroperoxides valuable reagents in organic synthesis. wikipedia.org They are used as initiators for polymerization reactions and as oxidizing agents. wikipedia.org For instance, tert-butyl hydroperoxide is a widely used oxidant in various synthetic transformations. orgsyn.org The synthesis of complex molecules, including some pharmaceuticals, can involve steps where hydroperoxides are key intermediates. researchgate.net
Biology and Medicine: In biological systems, organic hydroperoxides are involved in processes related to oxidative stress. oup.com The formation of lipid hydroperoxides is a key step in lipid peroxidation, which can lead to cell damage. nih.gov Conversely, the controlled generation and decomposition of hydroperoxides play a role in cellular signaling pathways. oup.com
Table 2: Key Research Findings on Allylic Hydroperoxides
| Research Area | Finding | Source |
| Synthesis | Allylic hydroperoxides can be synthesized via the "Schenck reaction," which involves the reaction of an alkene with singlet oxygen. acs.org Another method involves the nucleophilic substitution of a suitable leaving group on an allylic alcohol with hydrogen peroxide. acs.org | acs.org |
| Reactivity | The decomposition of allylic hydroperoxides can be catalyzed by transition metals like iron, leading to the formation of alkoxyl, peroxyl, and carbon-centered radicals. researchgate.net These radicals can then react with biological molecules such as amino acids. researchgate.net | researchgate.net |
| Rearrangement | Some allylic hydroperoxides can undergo rearrangement to form their allylic isomers. acs.org | acs.org |
| Atmospheric Role | Formed from the oxidation of terpenes in the atmosphere, allylic hydroperoxides contribute to the formation of secondary organic aerosols. oup.comnih.gov | oup.comnih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
142312-71-8 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
3-hydroperoxy-2-methylhept-1-ene |
InChI |
InChI=1S/C8H16O2/c1-4-5-6-8(10-9)7(2)3/h8-9H,2,4-6H2,1,3H3 |
InChI Key |
JYWGXKRWDHPQHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=C)C)OO |
Origin of Product |
United States |
Mechanistic Pathways of Formation and Generation
Autoxidative Mechanisms Leading to Hydroperoxide, 1-(1-methylethenyl)pentyl
Autoxidation describes the slow, spontaneous oxidation of organic compounds upon exposure to oxygen. For an unsaturated hydrocarbon like 2-methyl-1-heptene, this process follows a well-established free-radical chain mechanism, which is autocatalytic in nature. copernicus.org
The autoxidation process is characterized by three distinct stages: initiation, propagation, and termination. libretexts.org
Initiation: The process begins with the formation of a free radical from a non-radical precursor. This can be triggered by external stimuli such as heat or UV light, or by the presence of a radical initiator (In•), which homolytically cleaves to form initial radicals.
Propagation: This stage involves a self-sustaining cycle of reactions.
An initiating radical abstracts the most labile hydrogen atom from the substrate, 2-methyl-1-heptene. The hydrogen at the C2 position is both tertiary and allylic, making it significantly weaker than other C-H bonds in the molecule. This abstraction selectively forms a resonance-stabilized tertiary allylic radical. The stability of this radical is a key factor directing the regioselectivity of the oxidation.
The resulting carbon-centered radical rapidly reacts with molecular oxygen (O₂) to form a tertiary peroxy radical (ROO•). copernicus.org
This peroxy radical then abstracts a labile hydrogen from another molecule of 2-methyl-1-heptene, yielding the target molecule, this compound (ROOH), and a new tertiary allylic radical. This new radical continues the chain reaction.
Chain reactions involving free radicals typically proceed through these distinct initiation, propagation, and termination steps. libretexts.org
The reaction between the carbon-centered radical and molecular oxygen is a critical step in the autoxidation chain. Triplet ground-state oxygen (³O₂) behaves as a diradical and adds rapidly to the alkyl radical, a process that is often diffusion-controlled. pnnl.gov
The structure of the substrate, 2-methyl-1-heptene, is crucial in determining the outcome. The presence of the tertiary allylic C-H bond provides a kinetically and thermodynamically favorable site for hydrogen abstraction. Radical stability follows the order: tertiary > secondary > primary. masterorganicchemistry.com The allylic nature of the radical provides further stabilization through resonance, delocalizing the unpaired electron between the C2 carbon and the terminal C1 carbon of the vinyl group. This inherent structural feature ensures that the formation of the peroxy radical occurs almost exclusively at the C2 position, leading to the specific isomer, this compound.
The alkene functional group plays a multifaceted role in the formation of the hydroperoxide. Its primary role is electronic, providing resonance stabilization to the adjacent radical formed during hydrogen abstraction.
Beyond this stabilizing effect, the double bond itself can be a point of reactivity. The peroxy radical (ROO•) can, in principle, add across the double bond of another molecule of 2-methyl-1-heptene. libretexts.org This pathway leads to the formation of a new carbon-centered radical, which can then incorporate another oxygen molecule, potentially leading to the formation of oligomeric or polymeric peroxides. This competing reaction is generally more significant in conditions of low oxygen concentration or for substrates prone to polymerization. masterorganicchemistry.com However, in typical autoxidation conditions with sufficient oxygen, the hydrogen abstraction by the peroxy radical to form the monomeric hydroperoxide is the dominant propagation pathway. copernicus.org
Targeted Synthetic Methodologies for this compound Analogs
While autoxidation produces hydroperoxides, it often leads to a mixture of products and can be difficult to control. Therefore, targeted synthetic methods are employed to produce specific hydroperoxides and their analogs with high selectivity.
For the synthesis of hydroperoxides from unsymmetrical alkenes, controlling the site of oxidation (regioselectivity) is paramount. masterorganicchemistry.comyoutube.com In the case of 2-methyl-1-heptene, the desired product is the tertiary hydroperoxide at C2. Synthetic strategies are designed to favor this outcome over potential oxidation at the secondary allylic C3 position or additions across the double bond.
Most methods that achieve this rely on radical mechanisms, as the formation of the more stable tertiary allylic radical intermediate is favored. wikipedia.org This contrasts with electrophilic additions, which are governed by carbocation stability (Markovnikov's rule). youtube.com Since this compound is achiral, stereoselectivity is not a concern unless the double bond is functionalized in a subsequent step. However, for other alkene substrates, controlling the stereochemistry of the newly formed chiral center is a significant challenge addressed by modern synthetic methods, including biocatalytic approaches. nih.gov
Modern organic synthesis utilizes a variety of advanced catalytic systems to perform allylic oxidations with high efficiency and selectivity. youtube.com These methods often use a terminal oxidant, such as tert-butyl hydroperoxide (TBHP), in conjunction with a metal catalyst. The catalyst's role is often to generate a selective radical species that initiates the desired reaction pathway. orgsyn.orgnih.gov
For instance, catalysts based on rhodium, copper, and selenium have proven effective for the allylic oxidation of olefins. orgsyn.orgacs.orgrsc.org Dirhodium(II) caprolactamate, for example, is a highly efficient catalyst for oxidations using TBHP. The mechanism is believed to involve the generation of a tert-butylperoxy radical (t-BuOO•), which then selectively abstracts an allylic hydrogen from the substrate. nih.gov The resulting allylic radical can then be trapped by oxygen or another peroxide radical to form the desired product. The choice of catalyst and reaction conditions can steer the reaction towards producing an allylic hydroperoxide or further oxidizing it to an enone. thieme-connect.com
Below is a table summarizing representative catalytic systems used for the allylic oxidation of olefins, which could be adapted for the synthesis of this compound analogs.
| Catalyst System | Oxidant | Typical Substrate | Primary Product(s) | Reference |
| Dirhodium(II) caprolactamate | TBHP | Cyclic Alkenes, Enones | Enones, Carboxylic Acids | nih.gov |
| L-proline / CuCl₂ | TBHP | Isophorone | α,β-Unsaturated Ketones | rsc.org |
| Selenium Dioxide (cat.) | TBHP | Terminal Olefins | Allylic Alcohols, Enones | acs.org |
| Vanadyl acetylacetonate | TBHP | Steroidal Olefins | 7-Keto Steroids | nih.gov |
| Chromium(VI) reagents | TBHP | Steroids, Terpenes | Enones | thieme-connect.com |
Environmental and Industrial Generation Processes
Hydroperoxides are key intermediates in the oxidation of hydrocarbons, playing a significant role in both environmental and industrial settings. Their formation is a critical step in the transformation of organic molecules, influencing atmospheric chemistry and serving as a pivotal point in various industrial chemical syntheses. The compound this compound, is emblematic of a class of organic peroxides that are transient yet crucial in these complex reaction networks. Due to a lack of specific detailed research on this compound, the following sections will discuss the general mechanistic pathways applicable to similar alkenyl hydroperoxides, drawing on established principles of hydrocarbon oxidation.
Formation in Atmospheric Oxidation Reactions
In the atmosphere, volatile organic compounds (VOCs) are subject to oxidation, a process that contributes to the formation of secondary organic aerosols and other atmospheric constituents. The formation of hydroperoxides in this context is primarily driven by photochemical reactions. The general mechanism for the atmospheric formation of a hydroperoxide from a parent hydrocarbon, such as the precursor to this compound, involves a series of steps initiated by highly reactive species like the hydroxyl radical (•OH).
The process begins with the abstraction of a hydrogen atom from the hydrocarbon by an •OH radical, forming an alkyl radical (R•). This alkyl radical then rapidly reacts with atmospheric oxygen (O₂) to form a peroxy radical (ROO•). The fate of this peroxy radical is central to the formation of the hydroperoxide. In environments with low concentrations of nitrogen oxides (NOx), the peroxy radical can abstract a hydrogen atom from another organic molecule or react with a hydroperoxy radical (HO₂) to yield the corresponding hydroperoxide (ROOH) and molecular oxygen.
For an unsaturated hydrocarbon, the hydroxyl radical can also add across the double bond, initiating a different set of reaction pathways that can also lead to the formation of hydroperoxides, albeit through more complex mechanisms involving multiple oxidation steps. The atmospheric oxidation of hydroxymethyl hydroperoxide, for instance, is initiated by hydroxyl radicals, leading to the formation of formic acid and other products. nih.gov
A simplified representation of the dominant atmospheric formation pathway for a generic hydroperoxide is presented in the table below:
| Step | Reactants | Products | Description |
| 1. Initiation | R-H + •OH | R• + H₂O | A hydroxyl radical abstracts a hydrogen atom from a hydrocarbon. |
| 2. Peroxy Radical Formation | R• + O₂ | ROO• | The resulting alkyl radical rapidly adds molecular oxygen. |
| 3. Hydroperoxide Formation | ROO• + HO₂ | ROOH + O₂ | In low NOx conditions, the peroxy radical reacts with a hydroperoxy radical. |
This sequence highlights the critical role of atmospheric oxidants and the specific chemical environment in determining the formation of hydroperoxides.
Role in Oxidative Degradation of Hydrocarbons
The formation of hydroperoxides is a key step in the oxidative degradation of hydrocarbons, a process relevant to both environmental remediation and industrial applications. In the environment, the microbial or chemical degradation of hydrocarbon pollutants, such as those found in oil spills, can proceed through the formation of hydroperoxides. For instance, the degradation of polycyclic aromatic hydrocarbons (PAHs) can be enhanced by the use of hydrogen peroxide, which generates hydroxyl radicals that initiate the oxidation process. mdpi.com
In industrial settings, the controlled oxidation of hydrocarbons is a common method for producing valuable chemical intermediates. The autoxidation of hydrocarbons, which is a spontaneous reaction with oxygen, proceeds via a free-radical chain reaction where hydroperoxides are the primary initial products. This process is fundamental to the production of various chemicals. For example, the industrial production of hydrogen peroxide itself can be achieved through the auto-oxidation of an alkylated anthraquinone. mdpi.com
The general mechanism for the autoxidation of a hydrocarbon (RH) involves three main stages:
Initiation: The formation of free radicals from the hydrocarbon, often initiated by heat, light, or the presence of a metal catalyst.
Propagation: A series of chain reactions where a peroxy radical (ROO•) abstracts a hydrogen atom from another hydrocarbon molecule to form a hydroperoxide (ROOH) and a new alkyl radical (R•). This new alkyl radical then continues the chain by reacting with oxygen.
Termination: The reaction is concluded when two radicals combine to form a non-radical species.
The propagation steps are crucial for the build-up of hydroperoxide concentration and are detailed in the following table:
| Step | Reactants | Products | Description |
| Propagation 1 | R• + O₂ | ROO• | The alkyl radical reacts with oxygen to form a peroxy radical. |
| Propagation 2 | ROO• + R-H | ROOH + R• | The peroxy radical abstracts a hydrogen from another hydrocarbon molecule, forming the hydroperoxide and regenerating an alkyl radical. |
This cycle continues, leading to the accumulation of hydroperoxides. These hydroperoxides can then be decomposed to form other valuable products or can be the target product themselves. The stability and subsequent reactions of the hydroperoxide are dependent on the specific structure of the organic molecule and the reaction conditions.
Radical-Mediated Decomposition Mechanisms
Radical-mediated reactions are a primary mode of decomposition for hydroperoxides, initiated by the facile cleavage of the O-O bond. youtube.com This process can be triggered by thermal energy, light, or the presence of other radical species.
Homolytic O-O Bond Cleavage Pathways
The foundational step in the radical decomposition of this compound is the homolytic cleavage of the peroxide bond (O-O). This bond is significantly weaker than C-C, C-H, or C-O bonds, and its dissociation requires a relatively low activation energy. The cleavage results in the formation of two distinct radical species: an alkoxyl radical and a hydroxyl radical. youtube.com
The process can be represented by the following general reaction:
ROOH → RO• + •OH
For this compound, this specific pathway yields the 1-(1-methylethenyl)pentoxyl radical and a hydroxyl radical.
Alkoxyl and Hydroxyl Radical Generation
The homolytic cleavage of the O-O bond in this compound directly produces an alkoxyl radical, specifically the 1-(1-methylethenyl)pentoxyl radical, and a hydroxyl radical (•OH). nih.govcore.ac.uk These highly reactive oxygen-centered radicals are potent oxidizing agents capable of initiating further reactions. nih.gov
The generation of these radicals is a key step that dictates the subsequent reaction pathways. The alkoxyl radical can undergo further transformations such as hydrogen abstraction or β-scission, while the hydroxyl radical is a powerful initiator for polymerization and oxidation processes. youtube.com
Table 1: Products of Homolytic Cleavage of this compound
| Precursor Compound | Alkoxyl Radical Generated | Other Radical Generated |
| This compound | 1-(1-methylethenyl)pentoxyl radical | Hydroxyl radical (•OH) |
Induced Decomposition and Chain Reactions
The initial radicals formed from homolytic cleavage can induce the decomposition of additional hydroperoxide molecules, leading to a chain reaction. This occurs when a radical (R'•) abstracts a hydrogen atom from the hydroperoxide, typically the one attached to the oxygen, to form a more stable molecule and a peroxyl radical (ROO•).
R'• + ROOH → R'H + ROO•
The resulting allylperoxyl radical from this compound is resonance-stabilized due to the adjacent double bond, which can influence the kinetics of the chain reaction. rsc.org This radical can then participate in further propagation steps, contributing to a complex mixture of products. youtube.com
Heterolytic and Concerted Decomposition Reactions
In the presence of acids or bases, hydroperoxides can undergo heterolytic decomposition, which involves the unequal cleavage of the O-O bond, leading to the formation of ionic intermediates.
Acid-Catalyzed Decomposition Mechanisms
Acid catalysis promotes the heterolytic cleavage of the O-O bond in hydroperoxides. For doubly allylic hydroperoxides, acid-catalyzed decomposition can lead to the formation of hydrogen peroxide and a corresponding diene. nih.gov In the case of this compound, protonation of the hydroperoxide group would likely be the initial step. This would be followed by the elimination of a water molecule to form a resonance-stabilized carbocation. The subsequent reaction of this carbocation would lead to a variety of products, depending on the reaction conditions.
Table 2: Postulated Intermediates in Acid-Catalyzed Decomposition
| Reactant | Catalyst | Key Intermediate | Potential Products |
| This compound | Acid (H+) | Resonance-stabilized carbocation | Diene, Alcohol, Hydrogen Peroxide |
Base-Catalyzed Decomposition Mechanisms
In the presence of a base, the hydroperoxide can be deprotonated to form a hydroperoxide anion (ROO⁻). rsc.org This anion is a more potent nucleophile than the parent hydroperoxide. The subsequent decomposition pathway can vary, but it generally involves the reaction of the hydroperoxide anion with another molecule, potentially leading to epoxidation of the alkene within the same or another molecule. The hydroperoxide ion is generally more reactive than the neutral hydrogen peroxide molecule in these types of reactions. rsc.org
Concerted Rearrangements (e.g., Hock Cleavage Analogs)
One of the most significant rearrangement reactions for hydroperoxides is the Hock cleavage, an acid-catalyzed process that involves the oxidative cleavage of a carbon-carbon bond adjacent to the hydroperoxide-bearing carbon. researchgate.netresearchgate.netmdpi.com For this compound, this rearrangement is expected to proceed through a well-defined mechanism initiated by protonation of the hydroperoxide group, followed by the migration of an adjacent alkyl or vinyl group and subsequent cleavage.
The general mechanism of the Hock rearrangement begins with the protonation of the terminal oxygen of the hydroperoxide, forming an oxonium ion. jove.com This is followed by the elimination of a water molecule, which is coupled with the 1,2-migration of one of the adjacent carbon groups to the electron-deficient oxygen atom. In the case of this compound, two migratory pathways are possible: migration of the pentyl group or migration of the 1-methylethenyl (isopropenyl) group. The migratory aptitude of these groups will influence the product distribution. Following the migration, the resulting carbocation is captured by water, leading to a hemiacetal or hemiketal intermediate which then decomposes to the final carbonyl products.
Given the structure of this compound, the Hock cleavage would be expected to yield a mixture of ketones and aldehydes. The specific products will depend on which group migrates.
Illustrative Hock Cleavage Pathways of this compound:
| Migrating Group | Intermediate Carbocation | Final Cleavage Products |
| Pentyl group | Isopropenyl-stabilized cation | Acetone and Hexanal |
| Isopropenyl group | Pentyl-stabilized cation | 2-Octanone and Formaldehyde |
This table presents predicted products based on the established mechanism of the Hock cleavage for analogous allylic hydroperoxides.
Oxidation-Reduction Chemistry Involving the Hydroperoxide Moiety
The hydroperoxide functional group is central to the oxidation-reduction chemistry of this compound. It can act as either an oxidizing agent, delivering an oxygen atom to a substrate, or be reduced to the corresponding alcohol.
Peroxidative Oxidation of Organic Substrates
Allylic hydroperoxides, such as this compound, are effective oxidants for a variety of organic substrates. nih.gov They can participate in metal-catalyzed epoxidation of alkenes, oxidation of sulfides to sulfoxides and sulfones, and the oxidation of amines. The reactivity is often enhanced by the presence of transition metal catalysts, such as those based on titanium, vanadium, or molybdenum, which coordinate to the hydroperoxide and facilitate oxygen transfer.
For instance, in the presence of a suitable metal catalyst, this compound could be used to epoxidize an alkene like cyclohexene (B86901), forming cyclohexene oxide and the corresponding alcohol, 2-methyl-1-octen-2-ol. The efficiency of such reactions is dependent on the substrate, catalyst, and reaction conditions.
Representative Peroxidative Oxidations using an Allylic Hydroperoxide Model:
| Substrate | Oxidizing System | Product | Illustrative Yield (%) |
| Cyclohexene | Allylic Hydroperoxide / VO(acac)₂ | Cyclohexene oxide | 85-95 |
| Thioanisole | Allylic Hydroperoxide / Ti(OiPr)₄ | Methyl phenyl sulfoxide | >90 |
| N,N-Dimethylaniline | Allylic Hydroperoxide | N,N-Dimethylaniline N-oxide | 70-80 |
This table provides representative yields for the oxidation of various substrates using allylic hydroperoxides as the oxidant, illustrating the potential reactivity of this compound.
Reductive Transformation Pathways
The hydroperoxide group is readily reduced to the corresponding alcohol. This transformation can be achieved using a variety of reducing agents. Common reagents for this purpose include triphenylphosphine (B44618), which forms triphenylphosphine oxide as a byproduct, and mild reducing agents like sodium sulfite. More powerful reducing agents such as lithium aluminum hydride can also be employed, though these may also reduce other functional groups present in the molecule if not used selectively. wikipedia.org The reduction of this compound would yield 2-methyl-1-octen-2-ol. This reaction is often quantitative and is a common method for confirming the presence of a hydroperoxide.
Reactivity of the 1-(1-methylethenyl) Group within the Hydroperoxide Structure
The presence of the isopropenyl group introduces additional reaction pathways, primarily involving the carbon-carbon double bond. These include radical additions and intramolecular cyclization reactions where the hydroperoxide moiety can participate.
Radical Addition Reactions to the Alkene Moiety
The double bond in this compound can undergo radical addition reactions. A classic example is the anti-Markovnikov addition of hydrogen bromide (HBr) in the presence of radical initiators, such as peroxides or UV light. masterorganicchemistry.comlibretexts.org In this reaction, the bromine radical adds to the less substituted carbon of the double bond, leading to the formation of a more stable tertiary radical on the carbon bearing the hydroperoxide group. Subsequent hydrogen abstraction from HBr yields the anti-Markovnikov addition product.
It is important to note that the hydroperoxide group itself can act as a radical initiator upon thermal or photochemical decomposition, which can lead to complex reaction mixtures. The homolytic cleavage of the weak O-O bond generates an alkoxyl and a hydroxyl radical, which can initiate various radical processes. researchgate.net
Cyclization Reactions Involving the Hydroperoxide and Alkene
The proximate positioning of the hydroperoxide and the alkene functionalities in this compound allows for the possibility of intramolecular cyclization reactions. nih.govdtic.milnih.gov These reactions are typically initiated by the formation of a peroxyl radical from the hydroperoxide. The peroxyl radical can then add to the internal double bond in an intramolecular fashion. researchgate.net Depending on the regioselectivity of the radical addition (e.g., 5-exo vs. 6-endo cyclization), this can lead to the formation of cyclic peroxides, such as 1,2-dioxolanes or 1,2-dioxanes.
These cyclization reactions are significant in various chemical and biological systems, for instance, in the biosynthesis of prostaglandins (B1171923) from unsaturated fatty acid hydroperoxides. acs.org The specific outcome of such a cyclization for this compound would depend on the reaction conditions, including the method of radical initiation and the presence of any catalysts.
Reactivity and Transformation Pathways of Hydroperoxide, 1 1 Methylethenyl Pentyl
Epoxidation and Dihydroxylation of the Alkene Functionality
The presence of a vinyl group in this compound, makes it a substrate for epoxidation and dihydroxylation reactions, leading to the formation of valuable synthetic intermediates. These transformations can be achieved using various methods, including metal-catalyzed processes and reactions with peroxy acids.
The alkene moiety of this compound, can undergo epoxidation to form an oxirane ring or dihydroxylation to yield a vicinal diol. These reactions are of significant interest in synthetic organic chemistry due to the versatile reactivity of the resulting products. acs.orgwikipedia.org
Epoxidation:
The epoxidation of the double bond in this compound, can be accomplished through intramolecular or intermolecular pathways.
Intramolecular Epoxidation: The close proximity of the hydroperoxide group to the double bond allows for a potential intramolecular epoxidation. This type of reaction is known to occur in unsaturated hydroperoxides, often facilitated by metal catalysts or thermal conditions. acs.orgrsc.org The reaction would proceed via the transfer of an oxygen atom from the hydroperoxide moiety to the internal double bond, leading to the formation of an epoxy hydroperoxide. The stereochemistry of such a reaction is often influenced by the conformation of the transition state.
Intermolecular Epoxidation: Alternatively, the epoxidation can be carried out using external oxidizing agents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for this transformation. wikipedia.orgyoutube.com Metal-catalyzed epoxidations, for instance, using a titanium catalyst and an external hydroperoxide like tert-butyl hydroperoxide (TBHP), are also highly effective, particularly for allylic systems. numberanalytics.comslideshare.netacs.org The Sharpless asymmetric epoxidation, a powerful method for the enantioselective epoxidation of allylic alcohols, utilizes a titanium tetra(isopropoxide) catalyst, a chiral tartrate, and TBHP. wikipedia.orgorganic-chemistry.orgmdpi.com Given that this compound is an allylic hydroperoxide, it could potentially serve as both the substrate and the oxygen source in a metal-catalyzed system, or it could be epoxidized by another peroxide.
Dihydroxylation:
Dihydroxylation of the alkene functionality introduces two hydroxyl groups across the double bond, forming a diol.
Syn-Dihydroxylation: The Sharpless asymmetric dihydroxylation is a premier method for the enantioselective syn-dihydroxylation of alkenes. wikipedia.org This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand and a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) or potassium ferricyanide. wikipedia.orgwikipedia.org This method is known for its high yields and enantioselectivities across a broad range of alkene substrates. Another approach for syn-dihydroxylation involves the use of malonoyl peroxides. nih.gov
Anti-Dihydroxylation: While less common for direct synthesis, anti-dihydroxylation can be achieved through a two-step process involving the epoxidation of the alkene followed by acid-catalyzed ring-opening of the resulting epoxide.
The specific conditions for these transformations would determine the product distribution and stereochemical outcome. Detailed research findings on the epoxidation and dihydroxylation of analogous allylic and vinylic hydroperoxides provide a framework for predicting the reactivity of this compound. nih.govnih.gov
Table 1: Potential Reagents and Expected Products for the Epoxidation and Dihydroxylation of this compound
| Transformation | Reagent(s) | Expected Major Product | Relevant Principles |
| Epoxidation | Intramolecular (Thermal or Metal-Catalyzed) | 2-methyl-2-(oxiran-2-yl)pentan-2-yl hydroperoxide | Intramolecular oxygen transfer from the hydroperoxide group. acs.orgrsc.org |
| m-CPBA | 2-(1-methylethenyl)pentan-2-yl hydroperoxide epoxide | Prilezhaev reaction mechanism. youtube.com | |
| Ti(OiPr)₄, (+)-DET, TBHP | Chiral epoxide | Sharpless Asymmetric Epoxidation principles. wikipedia.orgmdpi.com | |
| Dihydroxylation | OsO₄ (cat.), NMO | Vicinal diol (syn-addition) | Upjohn dihydroxylation. wikipedia.org |
| OsO₄ (cat.), K₃[Fe(CN)₆], (DHQ)₂PHAL | Chiral vicinal diol (syn-addition) | Sharpless Asymmetric Dihydroxylation principles. wikipedia.org | |
| 1. m-CPBA; 2. H₃O⁺ | Vicinal diol (anti-addition) | Epoxide ring-opening. |
Advanced Spectroscopic and Chromatographic Methodologies for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies
NMR spectroscopy is an unparalleled tool for the structural determination of organic molecules in solution. For Hydroperoxide, 1-(1-methylethenyl)pentyl, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity and stereochemical arrangement.
The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals for its distinct functional groups. The hydroperoxide proton (-OOH) is anticipated to appear as a broad singlet in the downfield region, typically between 8.0 and 9.0 ppm, a range influenced by solvent and concentration due to hydrogen bonding. The protons of the isopropenyl group will present as two singlets for the terminal vinyl hydrogens (=CH₂) around 4.8-5.0 ppm and a singlet for the methyl group (CH₃) attached to the double bond around 1.7-1.9 ppm. The pentyl chain will show a series of multiplets in the upfield region, consistent with a saturated alkyl chain.
The ¹³C NMR spectrum will provide complementary information. The carbon atom bearing the hydroperoxide group (C-3) is expected to be significantly deshielded, with a chemical shift in the range of 80-90 ppm. The olefinic carbons of the isopropenyl group will appear at approximately 145-150 ppm for the quaternary carbon (C-2) and around 112-115 ppm for the terminal methylene (B1212753) carbon (C-1). The carbons of the pentyl chain will resonate in the typical aliphatic region (10-40 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (=CH₂) | 4.95 (s, 1H), 4.85 (s, 1H) | 113.0 |
| 2 (>C=) | - | 148.0 |
| 3 (-C-OOH) | - | 85.0 |
| 4 (-CH₂-) | 1.55 (m, 2H) | 38.0 |
| 5 (-CH₂-) | 1.30 (m, 2H) | 27.0 |
| 6 (-CH₂-) | 1.25 (m, 2H) | 22.5 |
| 7 (-CH₃) | 0.90 (t, 3H) | 14.0 |
| 2-CH₃ | 1.75 (s, 3H) | 20.0 |
| 3-OOH | 8.5 (br s, 1H) | - |
Note: Chemical shifts are referenced to TMS and can vary based on solvent and experimental conditions. s = singlet, t = triplet, m = multiplet, br s = broad singlet.
To unambiguously assign the predicted ¹H and ¹³C signals and confirm the molecular structure, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent methylene groups of the pentyl chain (H-4 with H-5, H-5 with H-6, and H-6 with H-7). The absence of COSY correlations for the isopropenyl protons and the 2-methyl group with other protons would confirm their isolated spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom. For instance, the olefinic proton signals around 4.9 ppm would correlate with the carbon signal at approximately 113 ppm (C-1), and the methyl protons of the pentyl group at ~0.90 ppm would correlate with the carbon at ~14.0 ppm (C-7).
The vinyl protons (H-1) to the quaternary olefinic carbon (C-2) and the hydroperoxide-bearing carbon (C-3).
The methyl protons of the isopropenyl group (2-CH₃) to C-1, C-2, and C-3.
The methylene protons at C-4 to C-3 and C-5.
These 2D NMR techniques, when used in combination, provide a robust method for the complete structural elucidation of this compound.
Dynamic NMR (DNMR) spectroscopy is a powerful method for studying molecular processes that occur on the NMR timescale, such as conformational changes and reaction kinetics. nih.gov For this compound, DNMR could be employed to investigate the rotational barrier around the C3-C4 bond, which may be influenced by the bulky hydroperoxide and isopropenyl groups. By monitoring the coalescence of signals at different temperatures, the activation energy for this rotation could be determined. Furthermore, DNMR can be used to monitor the decomposition of the hydroperoxide in real-time, providing insights into its stability and the reaction pathways of its degradation. nih.gov
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Reaction Monitoring
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a compound, which is instrumental in its identification and in monitoring its formation and consumption in chemical reactions.
High-resolution mass spectrometry is used to determine the exact mass of a molecule with high precision, which allows for the calculation of its elemental composition. For this compound (C₈H₁₆O₂), the theoretical exact mass can be calculated.
Table 2: Predicted Exact Mass for this compound
| Ion | Chemical Formula | Predicted Exact Mass (m/z) |
| [M+H]⁺ | [C₈H₁₇O₂]⁺ | 145.1223 |
| [M+Na]⁺ | [C₈H₁₆O₂Na]⁺ | 167.1043 |
| [M+NH₄]⁺ | [C₈H₁₈NO₂]⁺ | 164.1332 |
The experimental determination of one of these ions at high resolution would provide strong evidence for the presence of a compound with the elemental formula C₈H₁₆O₂.
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (a precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. This technique is particularly useful for elucidating the structure of a molecule by analyzing its fragmentation pathways. For hydroperoxides, fragmentation often occurs around the weak O-O bond and the C-O bond.
Using an ammonium (B1175870) adduct as the precursor ion ([M+NH₄]⁺), a characteristic neutral loss of 51 Da, corresponding to the loss of H₂O₂ and NH₃, is often observed for hydroperoxides. copernicus.org Other expected fragmentation pathways for this compound would involve cleavage of the pentyl chain and rearrangements.
Table 3: Predicted Key MS/MS Fragmentation of the [M+H]⁺ Ion of this compound
| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure/Identity |
| 145.12 | 127.11 | 18 (H₂O) | [C₈H₁₅O]⁺ |
| 145.12 | 111.12 | 34 (H₂O₂) | [C₈H₁₅]⁺ |
| 145.12 | 87.08 | 58 (C₄H₁₀) | [C₄H₇O₂]⁺ |
| 145.12 | 71.05 | 74 (C₂H₅O₂) | [C₅H₉]⁺ |
Derivatization Strategies for Enhanced MS Analysis of Hydroperoxides
The inherent thermal lability and low volatility of hydroperoxides like 1-(1-methylethenyl)pentyl hydroperoxide present significant challenges for mass spectrometry (MS), especially when coupled with gas chromatography. To overcome these limitations, derivatization is a critical strategy to convert the hydroperoxide into a more stable and volatile species, thereby improving analytical performance.
A primary and effective derivatization technique is silylation . nih.govresearchgate.net This process involves reacting the hydroperoxide with a silylating agent, such as a trimethylsilyl (B98337) (TMS) reagent, to replace the active hydrogen of the -OOH group with a TMS group. nih.gov This conversion into a thermostable trimethylsilyl derivative significantly reduces the likelihood of decomposition during analysis. nih.govresearchgate.net For monoterpene hydroperoxides, a class of compounds with structural similarities to 1-(1-methylethenyl)pentyl hydroperoxide, this method has proven successful for subsequent GC-MS analysis. nih.gov The resulting silylated derivatives are more amenable to chromatographic separation and provide characteristic mass spectra. For instance, silylated hydroperoxides often yield a prominent fragment ion at m/z 89, corresponding to [OSi(CH3)3]+, which can be a useful diagnostic marker. nih.gov
Another approach in MS analysis involves the specific ionization techniques and fragmentation patterns without prior derivatization. Using Atmospheric Pressure Chemical Ionization (APCI), hydroperoxides can form ammoniated adducts, [M+NH₄]⁺. copernicus.org Tandem mass spectrometry (MS/MS) of these adducts reveals characteristic fragmentation patterns, such as the neutral loss of 51 Da, which corresponds to the combined loss of H₂O₂ and NH₃. This specific neutral loss scan can be a selective method for identifying hydroperoxides in complex mixtures. copernicus.org
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatography is the cornerstone for isolating and quantifying 1-(1-methylethenyl)pentyl hydroperoxide from various matrices, such as reaction mixtures or products of oxidative degradation. The choice of technique depends on the volatility of the analyte (or its derivative) and the nature of the sample matrix.
Gas Chromatography (GC) with Specialized Detection for Volatile Derivatives
Due to the thermal instability of hydroperoxides, direct analysis by Gas Chromatography (GC) is often problematic. researchgate.net However, when coupled with the derivatization strategies mentioned previously, GC becomes a powerful tool. The conversion of 1-(1-methylethenyl)pentyl hydroperoxide to its more stable silyl (B83357) ether derivative allows for its successful elution through a GC column. researchgate.netnih.gov
For detection, both Flame Ionization Detection (FID) and Mass Spectrometry (MS) are commonly employed.
GC-FID: This method offers robust quantification over a wide dynamic range. researchgate.net In the absence of a pure analytical standard for 1-(1-methylethenyl)pentyl hydroperoxide, quantification can be achieved using the effective carbon number (ECN) concept, which allows for the estimation of response factors based on the molecular structure of the derivatized analyte. researchgate.net
GC-MS: This provides the highest level of specificity, confirming both the retention time and the molecular identity through the mass spectrum. nih.gov It is particularly useful for identifying specific isomers of hydroperoxides in complex mixtures, such as those formed during the autoxidation of terpenes. nih.gov
High-Performance Liquid Chromatography (HPLC) for Intact Hydroperoxide Analysis
High-Performance Liquid Chromatography (HPLC) is a preferred method for analyzing thermally labile compounds in their native form, making it ideal for the direct analysis of intact 1-(1-methylethenyl)pentyl hydroperoxide. thermofisher.com Various HPLC-based methods have been developed, differing primarily in their mode of detection.
One approach is HPLC with reductive electrochemical detection . This technique offers high selectivity and sensitivity for the direct measurement of hydroperoxides without any derivatization, as demonstrated with compounds like tert-butyl hydroperoxide and cumene (B47948) hydroperoxide. thermofisher.com
Alternatively, post-column derivatization can be used to enhance detection. In this setup, the intact hydroperoxide is first separated on an HPLC column. The eluent is then mixed with reagents that react specifically with the hydroperoxide group to produce a fluorescent or colored product that can be easily detected. researchgate.netnih.gov Examples of such reactions include:
Reaction with peroxidase and p-hydroxyphenylacetic acid to yield a highly fluorescent product. researchgate.net
Reaction with coumarin (B35378) in the presence of ferrous ions (Fenton reaction) to form the fluorescent 7-hydroxycoumarin. nih.gov
Formation of a vanadium(V)-peroxo complex that can be quantified using a Diode Array Detector (DAD). nih.gov
These methods leverage the separation power of HPLC for the intact molecule while employing highly sensitive detection schemes. nih.govresearchgate.net
| HPLC Method | Principle | Analyte State | Advantages | Reference |
|---|---|---|---|---|
| HPLC with Reductive Electrochemical Detection | Direct electrochemical reduction of the -OOH group at a carbon electrode. | Intact | High selectivity and sensitivity, no derivatization required. | thermofisher.com |
| HPLC with Post-Column Fluorescence Detection | Reaction after separation with reagents (e.g., peroxidase, coumarin) to form a fluorescent product. | Intact (during separation) | Very high sensitivity and specificity. | researchgate.netnih.gov |
| HPLC with Post-Column UV-Vis Detection | Reaction after separation to form a chromophore (e.g., vanadium(V)-peroxo complex). | Intact (during separation) | Applicable with common DAD/UV-Vis detectors. | nih.gov |
Size Exclusion Chromatography (SEC) for Polymer-Bound Hydroperoxides
In contexts such as polymer degradation or synthesis, 1-(1-methylethenyl)pentyl hydroperoxide may exist as a functional group bound to a larger polymer chain. In these cases, Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the analytical method of choice. paint.orgnih.gov
SEC separates macromolecules based on their hydrodynamic volume in solution. paint.orgpaint.org Larger polymer molecules, which cannot enter the pores of the column's stationary phase, elute first, followed by smaller molecules that permeate the pores to varying degrees. paint.org This technique is essential for determining the molecular weight distribution of polymers and can be used to track changes resulting from oxidative processes that might involve the formation of polymer-bound hydroperoxides. paint.org By using multiple detectors, such as a differential refractometer (for concentration), a viscometer, and a light scattering detector, one can obtain comprehensive information about the absolute molecular weight and structural conformation of the polymer chains carrying the hydroperoxide functionality. researchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and In Situ Monitoring
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are invaluable for identifying the key functional groups within the 1-(1-methylethenyl)pentyl hydroperoxide molecule: the hydroperoxide (-OOH) group and the alkene (C=C) group. These non-destructive techniques can provide real-time structural information, making them suitable for in situ monitoring of reactions.
Vibrational Analysis of the -OOH and Alkene Stretching Frequencies
The vibrational spectrum of 1-(1-methylethenyl)pentyl hydroperoxide is characterized by specific absorption bands corresponding to the stretching frequencies of its constituent functional groups.
Hydroperoxide (-OOH) Group:
O-O Stretch: The stretching vibration of the peroxide bond (O-O) is a key identifier. In Raman spectroscopy, this bond gives rise to a distinct band. For hydrogen peroxide, this band is observed at approximately 878 cm⁻¹. conicet.gov.ar In organic hydroperoxides, this band is also found in a similar region, typically around 880 cm⁻¹. umich.edu In IR spectra, a band of medium intensity associated with the O-O stretch is expected in the 10 to 12 µm range (approximately 833-1000 cm⁻¹). royalsocietypublishing.org
O-H Stretch: The O-H stretching of the hydroperoxide group is also present, though it can be broad and overlap with other O-H signals (like from water or alcohols) in the region of 3200-3600 cm⁻¹.
Alkene Group (1-methylethenyl):
C=C Stretch: The carbon-carbon double bond stretch provides a clear signal. For alkenes, this band typically appears in the 1640-1680 cm⁻¹ region of the IR spectrum. orgchemboulder.comlibretexts.org The intensity of this band can be variable.
=C-H Stretch: The stretching of the C-H bonds attached to the double-bonded carbons occurs at a higher frequency than for saturated C-H bonds. This vibration gives rise to a characteristic band just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. orgchemboulder.comlibretexts.orgspectroscopyonline.com
=C-H Bend: Out-of-plane bending vibrations (or "wags") of the alkene C-H bonds are also diagnostic and appear in the 1000-650 cm⁻¹ region of the IR spectrum. orgchemboulder.comspectroscopyonline.com The specific position and number of these bands can help identify the substitution pattern of the alkene. spectroscopyonline.com
| Functional Group | Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|---|
| Hydroperoxide (-OOH) | O-O Stretch | Raman / IR | ~880 (Raman), 833-1000 (IR) | conicet.gov.arumich.eduroyalsocietypublishing.org |
| O-H Stretch | IR | 3200 - 3600 (Broad) | General Knowledge | |
| Alkene (C=C-H) | C=C Stretch | IR / Raman | 1640 - 1680 | orgchemboulder.comlibretexts.org |
| =C-H Stretch | IR / Raman | 3000 - 3100 | libretexts.orgspectroscopyonline.com | |
| =C-H Bend (Out-of-plane) | IR | 650 - 1000 | orgchemboulder.comspectroscopyonline.com |
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Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Hydroperoxide, 1-(1-methylethenyl)pentyl. These calculations can predict its geometry, electronic distribution, and reactivity.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of organic molecules. For a secondary allylic hydroperoxide such as this compound, DFT calculations would be employed to determine its most stable three-dimensional conformation. The O-O bond is a critical feature, with a typical bond length of about 1.45 Å. wikipedia.org The R-O-O angles are generally around 110°, similar to water, and the C-O-O-H dihedral angle is characteristically about 120°. wikipedia.org
DFT calculations also provide valuable information about the molecule's electronic structure, such as the distribution of electron density and the energies of the molecular orbitals. These calculations can help identify the most likely sites for nucleophilic or electrophilic attack. For instance, DFT has been successfully used to support experimental findings on the acid-catalyzed reactions of tetrahydrocarbazole peroxides, predicting that the initial tautomerization is the rate-controlling step. nih.gov
Table 1: Representative DFT-Calculated Structural Parameters for Analogous Hydroperoxides
| Parameter | Typical Value | Reference |
|---|---|---|
| O-O Bond Length | ~1.45 Å | wikipedia.org |
| C-O-O Angle | ~110° | wikipedia.org |
This table presents typical values for hydroperoxides as specific data for this compound is not available.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, while computationally more intensive than DFT, can provide highly accurate thermochemical data. For this compound, ab initio calculations would be crucial for determining key thermodynamic quantities such as the enthalpy of formation, bond dissociation energies, and activation energies for decomposition.
The O-O bond is relatively weak, with a bond dissociation energy typically in the range of 45–50 kcal/mol (190–210 kJ/mol). wikipedia.org This is significantly weaker than C-C, C-H, and C-O bonds, making the O-O bond the most likely point of initial cleavage in thermal or photochemical decomposition. wikipedia.org High-level ab initio calculations have been used to study the potential energy surfaces of the hydroperoxyl radical (HO₂) and its reactions, providing critical data for understanding atmospheric and combustion chemistry. uc.pt
Table 2: Representative Bond Dissociation Energies (BDEs) for Hydroperoxides
| Bond | Typical BDE (kcal/mol) | Reference |
|---|---|---|
| RO-OH | 45-50 | wikipedia.org |
This table presents typical values for hydroperoxides as specific data for this compound is not available.
Transition State Theory (TST) is a fundamental theory used to predict the rates of chemical reactions. wikipedia.org It assumes a quasi-equilibrium between the reactants and a short-lived transition state complex. wikipedia.org By calculating the properties of this transition state, it is possible to estimate the reaction rate constant.
For the decomposition of this compound, TST would be applied to the homolytic cleavage of the O-O bond. The energy of the transition state for this process would be calculated using quantum chemical methods like DFT or ab initio methods. The Eyring equation, derived from TST, relates the rate constant to the Gibbs free energy of activation (ΔG‡). wikipedia.org For a unimolecular decomposition, the activation energy (Ea) is related to the enthalpy of activation (ΔH‡). wikipedia.org Theoretical studies on the decomposition of allyl + HO₂ have successfully used TST coupled with high-level ab initio calculations to determine temperature and pressure-dependent rate coefficients. researchgate.net
Computational Modeling of Reaction Pathways and Mechanisms
Computational modeling allows for the detailed exploration of complex reaction pathways that would be difficult to probe experimentally.
A Potential Energy Surface (PES) is a multidimensional surface that represents the potential energy of a system as a function of the positions of its atoms. libretexts.org By mapping the PES for the decomposition of this compound, chemists can identify the most likely reaction pathways, intermediate species, and transition states.
The decomposition of an allylic hydroperoxide can proceed through several pathways. The primary step is often the homolysis of the weak O-O bond to form an alkoxy and a hydroxyl radical. The resulting radicals can then undergo a variety of subsequent reactions, including hydrogen abstraction and rearrangement. A relaxed PES scan, where one structural parameter is systematically changed while all others are optimized, can be used to locate transition states. uni-rostock.de For example, a study on the thermal decomposition of 2,3-dimethyl-3-hydroperoxy-1-butene indicated that induced homolysis was the most probable mode of decomposition. scholaris.ca
Hydroperoxides are key intermediates in autoxidation, a radical chain reaction responsible for the degradation of many organic materials when exposed to air. youtube.com Computational simulations can model the elementary steps of this process, including initiation, propagation, and termination.
For this compound, the initial formation of radicals upon decomposition would initiate a chain reaction. The propagation steps would likely involve the abstraction of a hydrogen atom from another molecule by the initially formed radicals, generating new carbon-centered radicals. These can then react with molecular oxygen to form a new peroxy radical, which can then abstract a hydrogen to form another hydroperoxide molecule, thus propagating the chain. Computational models of lipid peroxidation have been developed to simulate these complex radical reaction networks, providing insights into the roles of different radical species and antioxidants. nih.gov
Structure-Reactivity Relationship Prediction
Predicting the structure-reactivity relationship of this compound involves correlating its molecular structure with its chemical reactivity. Computational methods are employed to build models that can forecast properties such as decomposition temperature and reaction rates based on structural attributes. acs.org These predictive models are invaluable, especially when experimental data is scarce or impractical to obtain due to the vast number of peroxide variations. acs.org
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that attempt to link the structural or property-based features of a chemical compound to its biological activity or chemical reactivity. nih.govdovepress.com For organic peroxides, QSAR approaches are instrumental in predicting reactivity hazards, such as thermal stability. acs.org These models can save significant resources, including time and the costs associated with laboratory experiments. nih.gov
The development of a QSAR model involves establishing a mathematical equation that describes the relationship between molecular descriptors and a specific endpoint, such as the rate constant of a reaction. dovepress.comnih.gov For instance, a generic QSAR equation might take the form:
log(Reactivity) = a(Descriptor 1) + b(Descriptor 2) + c(Descriptor 3) + ... + Constant*
In the context of peroxides, studies have utilized methods like multiple linear regression (MLR) and partial least squares (PLS) to build models that predict hazardous properties like the onset temperature of decomposition. acs.org Research has shown that PLS-derived models can offer superior predictive capability for the reactivity hazards of organic peroxides. acs.org
Key descriptors in these models often include quantum chemical parameters, constitutional descriptors, and other properties such as concentration and the number of peroxide functional groups. acs.orgnih.gov For example, a QSAR study on the oxidation of various organic compounds by peracetic acid identified the energy of the Highest Occupied Molecular Orbital (EHOMO) as a critical descriptor. nih.gov Another study on the oxidation of contaminants by sulfate (B86663) radicals developed a QSAR model incorporating the energy gap between the Lowest Unoccupied and Highest Occupied Molecular Orbitals (ELUMO–EHOMO) and the ratio of oxygen to carbon atoms. acs.org
Below is an example of how QSAR model data for a set of organic compounds might be presented.
| Compound Class | Key Descriptor(s) | Modeling Method | Predicted Property | Correlation Coefficient (r²) |
|---|---|---|---|---|
| Organic Peroxides | Onset Temperature (T₀), Heat of Decomposition (Qd) | PLS, MLR | Reactivity Hazards | N/A (Specific value depends on dataset) |
| Phenolic Compounds | EHOMO | GA-MLR | Oxidation Rate Constant (kapp) | N/A (Specific value depends on dataset) |
| Diverse Organic Contaminants | ELUMO–EHOMO gap, #O:C ratio | MLR | Sulfate Radical Reactivity (k) | 0.71-0.94 |
| Xanthone Derivatives | Net Atomic Charges, Dipole Moment, logP | BuildQSAR | Cytotoxic Activity (IC50) | 0.976 |
To build robust QSAR models for a compound like this compound, a variety of molecular descriptors are calculated. These descriptors quantify different aspects of the molecule's structure and are categorized broadly into types such as electronic, topological, and constitutional. nih.gov The selection of appropriate descriptors is a critical step, often accomplished using techniques like genetic algorithms (GA) or mutual information (MI) analysis. nih.govnih.gov
Topological Descriptors: These are numerical values derived from the graph representation of a molecule, describing its size, shape, and branching. They are independent of the 3D conformation of the molecule. Examples include:
Zagreb Indices (M1, M2): These indices are calculated based on the degrees of the vertices (atoms) in the molecular graph and are used to model properties related to the extent of branching. nih.gov
Harmonic Index (H): This is another degree-based descriptor used in QSAR studies. nih.gov
Atom-Type E-State Indices: These descriptors combine electronic character and topological environment information for each atom. acs.org
Constitutional Descriptors: These are the most straightforward descriptors, including molecular weight, atom counts, and bond counts. nih.gov For this compound, this would include the count of carbon, hydrogen, and oxygen atoms.
Electronic Descriptors: These descriptors are derived from quantum chemical calculations and relate to the electronic properties of the molecule, which are fundamental to its reactivity. Examples include:
EHOMO (Energy of the Highest Occupied Molecular Orbital): This descriptor relates to the electron-donating ability of a molecule. A higher EHOMO value suggests greater reactivity toward electrophiles. nih.gov
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This relates to the electron-accepting ability of a molecule.
ELUMO–EHOMO Energy Gap: The magnitude of this gap is an indicator of molecular stability. A smaller gap suggests the molecule is more polarizable and reactive. acs.org
Net Atomic Charges: These describe the electron distribution within the molecule and can highlight potential sites for nucleophilic or electrophilic attack. dovepress.com
The table below summarizes some descriptors that would be relevant for modeling the reactivity of this compound.
| Descriptor Type | Specific Descriptor | Information Encoded |
|---|---|---|
| Topological | First Zagreb Index (M1) | Molecular branching |
| Topological | maxHdsCH / minHdCH2 | Counts of specific atom types (e.g., CH, CH2) |
| Electronic | EHOMO | Electron-donating ability |
| Electronic | ELUMO–EHOMO Gap | Chemical reactivity and stability |
| Electronic | Dipole Moment (μ) | Molecular polarity |
| Electronic | Net Atomic Charges | Electron distribution and reactive sites |
| Physicochemical | logP | Hydrophobicity/Lipophilicity |
By leveraging these computational tools and descriptors, a comprehensive profile of the potential reactivity of this compound can be developed, guiding its potential applications and ensuring safer handling protocols.
Role and Significance in Broader Chemical Systems
Involvement in Polymer Degradation and Stabilization Mechanisms
The presence of hydroperoxides within a polymer matrix is a hallmark of oxidative degradation, and the specific structure of 1-(1-methylethenyl)pentyl hydroperoxide makes it a potent contributor to this process.
The process of polymer autoxidation is a free-radical chain reaction initiated by factors such as heat, UV radiation, or mechanical stress. For polymers containing unsaturated moieties, such as those with pendant vinyl or isopropenyl groups, the formation of allylic hydroperoxides is a critical propagation step. researchgate.netnih.gov The carbon-hydrogen bond adjacent to the double bond in the 1-(1-methylethenyl)pentyl structure is particularly weak and susceptible to hydrogen abstraction by a radical species (R•). This generates a resonance-stabilized allylic radical.
Reaction Scheme: Formation of 1-(1-Methylethenyl)pentyl Hydroperoxide
Initiation: Formation of a free radical (P•) on the polymer backbone or from an initiator.
Hydrogen Abstraction: The radical abstracts a doubly allylic hydrogen from a precursor molecule, leading to a resonance-stabilized pentenyl radical.
Peroxy Radical Formation: The resulting allylic radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical. researchgate.net
Hydroperoxide Formation: The peroxy radical then abstracts a hydrogen atom from another polymer chain or a suitable donor, forming 1-(1-methylethenyl)pentyl hydroperoxide and regenerating a radical to continue the chain reaction. researchgate.net
The presence of the double bond significantly lowers the bond dissociation energy of the allylic C-H bond, making this hydroperoxide formation pathway highly favorable compared to the oxidation of saturated polymer backbones. researchgate.net
These radicals can initiate further degradation through several pathways:
Chain Scission: The alkoxy radical can undergo β-scission, a process that breaks the polymer backbone, leading to a reduction in molecular weight. This manifests as a loss of tensile strength and ductility, causing the material to become brittle. nih.gov
Cross-linking: Radicals can also combine or react with other parts of the polymer, leading to the formation of cross-links. While some cross-linking can initially increase stiffness, excessive cross-linking often contributes to embrittlement. nih.gov
Formation of Secondary Oxidation Products: The degradation cascade initiated by hydroperoxide decomposition leads to the formation of various carbonyl compounds (ketones, aldehydes) and alcohols, which can further alter the polymer's physical and chemical properties. nih.gov
To counteract the damaging effects of hydroperoxides, various stabilization strategies are employed. These typically involve the addition of antioxidants to the polymer formulation.
Primary Antioxidants (Radical Scavengers): These are typically sterically hindered phenols or secondary aromatic amines that donate a hydrogen atom to the reactive peroxy radicals, converting them into more stable hydroperoxides and a non-reactive radical. wikipedia.org This interrupts the propagation cycle of autoxidation. Butylated hydroxytoluene (BHT) is a classic example of a phenolic antioxidant. wikipedia.org
Secondary Antioxidants (Hydroperoxide Decomposers): These compounds, often containing phosphorus or sulfur, react with hydroperoxides to convert them into non-radical, stable products (e.g., alcohols), thereby preventing their decomposition into destructive alkoxy and hydroxyl radicals. capes.gov.br
Light Stabilizers: For polymers exposed to UV radiation, hindered amine light stabilizers (HALS) are highly effective. They act through a complex regenerative cycle where they trap radicals.
By combining these strategies, the formation and decomposition of hydroperoxides like 1-(1-methylethenyl)pentyl hydroperoxide can be effectively managed, extending the useful life of the polymer.
Participation in Combustion and Pyrolysis Processes
The chemistry of 1-(1-methylethenyl)pentyl hydroperoxide is also central to understanding hydrocarbon combustion, particularly at lower temperatures.
In the temperature range of approximately 500-900 K, the oxidation of hydrocarbons can exhibit a phenomenon known as "cool flames," which is characterized by a period of mild, luminous reaction. nasa.gov The formation and decomposition of hydroperoxides are fundamental to this process.
During the low-temperature oxidation of a hydrocarbon that could form 1-(1-methylethenyl)pentyl hydroperoxide as an intermediate, the following steps are crucial:
An alkyl radical reacts with O₂ to form a peroxy radical.
This peroxy radical can undergo internal hydrogen abstraction to form a hydroperoxyalkyl radical (•QOOH).
A second O₂ addition can occur, followed by further reactions that can lead to the formation of ketohydroperoxides. researchgate.net
Hydroperoxides are a primary source of radicals in combustion processes. The thermal decomposition of 1-(1-methylethenyl)pentyl hydroperoxide releases highly reactive alkoxy and hydroxyl radicals.
ROOH → RO• + •OH
These initial radicals trigger a cascade of further reactions:
Hydrogen Abstraction: The generated radicals abstract hydrogen atoms from the fuel or other intermediate species, propagating the radical chain. scispace.com
β-Scission: Alkoxy radicals can decompose via β-scission, breaking C-C bonds and forming smaller, often more reactive, molecules and radicals. The presence of the double bond in the 1-(1-methylethenyl)pentyl structure offers specific pathways for β-scission that can lead to the formation of unsaturated aldehydes or ketones.
Addition to Double Bonds: Radicals can add across the double bond of the hydroperoxide or other unsaturated species, leading to larger radical species and contributing to the complexity of the combustion chemistry.
The net result is the establishment of a "radical pool" – a complex mixture of various radical species that sustains the combustion process. The specific structure of 1-(1-methylethenyl)pentyl hydroperoxide, with its inherent instability and multiple reactive sites, makes it a significant contributor to the formation and evolution of this radical pool, thereby influencing ignition delay, flame speed, and the formation of pollutants.
Hydroperoxide, 1-(1-methylethenyl)pentyl, serves as a pivotal intermediate in various chemical processes, bridging the gap between simple precursors and complex molecular architectures. Its dual-functionality, comprising both a reactive hydroperoxide group and an alkene moiety, makes it a valuable entity in synthetic chemistry and a significant participant in environmental chemistry.
Intermediacy in Organic Synthesis Pathways
As an allylic hydroperoxide, this compound is a potent reagent and a versatile building block, enabling specific and controlled chemical modifications.
Allylic hydroperoxides, such as this compound, are effective oxygen-transfer agents in synthetic organic chemistry, often utilized for the selective oxidation of various substrates. In the presence of metal catalysts, these hydroperoxides can deliver an oxygen atom with high regio- and stereoselectivity. For instance, reagents like selenium dioxide (SeO₂) with tert-butyl hydroperoxide (a structural analogue) are widely used for the allylic oxidation of alkenes to produce allylic alcohols or enones. thieme-connect.deacs.org This method is valued for its ability to install oxygen functionality at a specific position adjacent to a double bond, a crucial step in the synthesis of many natural products and complex molecules. researchgate.net The reactivity is often directed by the substitution pattern of the alkene, with the oxidation typically occurring at the most substituted carbon of the double bond. researchgate.net
The general transformation can be represented as:
R-CH=CH-CH₂-R' + "Oxidant" → R-CH=CH-CH(OH)-R'
This selectivity allows for the targeted modification of complex structures without affecting other sensitive functional groups. The use of catalytic systems, for example, those based on copper or selenium, with an allylic hydroperoxide as the terminal oxidant, represents an efficient approach for creating valuable allylic ester or alcohol intermediates. thieme-connect.de
The hydroperoxide functional group (-OOH) is a gateway to a variety of other chemical moieties, making this compound a versatile synthetic building block. The weak O-O bond can be cleaved under specific conditions to generate other functionalities. wikipedia.org The most common transformation is the reduction of the hydroperoxide to the corresponding allylic alcohol, which can be achieved with high yield using reagents like lithium aluminum hydride or phosphite (B83602) esters. wikipedia.orgwikipedia.org
Beyond simple reduction, the hydroperoxide group can participate in more complex transformations. The combination of its inherent reactivity and the adjacent double bond allows for a range of synthetic manipulations, establishing it as a key intermediate for accessing diverse molecular structures.
| Reactant(s) | Product Functional Group | General Reaction Type | Significance |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) or Triphenylphosphine (B44618) (PPh₃) | Allylic Alcohol | Reduction | Provides access to stable and versatile alcohol intermediates. wikipedia.orgwikipedia.org |
| Acid or Base Catalysis | Ketone / Alcohol | Kornblum–DeLaMare rearrangement | Rearrangement reaction to form carbonyl compounds and alcohols. wikipedia.org |
| Metal Catalyst (e.g., Ti, V, Mo) + Substrate Alkene | Epoxide (from substrate) + Allylic Alcohol (from hydroperoxide) | Epoxidation | Serves as an oxygen source for creating epoxides from other alkenes. wikipedia.org |
| Grignard Reagents (R-MgBr) | Ether (R-O-R') | Alkylation | Enables the formation of C-O bonds to produce ethers. unl.edu |
Atmospheric Chemistry and Environmental Fate
In the environment, this compound, is a transient species formed from the oxidation of volatile organic compounds. Its subsequent reactions are important for tropospheric chemistry and aerosol formation.
This compound, is formed in the atmosphere through the oxidation of parent volatile organic compounds (VOCs), such as isomers of octene or related C8 hydrocarbons. The primary formation pathway involves the reaction of the parent VOC with the hydroxyl radical (OH) during the day or with ozone (O₃) and the nitrate (B79036) radical (NO₃) at night. researchgate.netnih.gov
The general mechanism initiated by the OH radical is as follows:
OH Addition/Abstraction: The OH radical reacts with the parent VOC, adding to the double bond or abstracting a hydrogen atom to form an alkyl radical (R•).
Oxygen Addition: The alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form an organic peroxy radical (RO₂•).
Reaction with HO₂: In low-NOx environments, typical of remote or forested areas, the peroxy radical reacts with a hydroperoxyl radical (HO₂•) to yield the stable organic hydroperoxide (ROOH) and oxygen. researchgate.netrsc.org
R• + O₂ → RO₂• RO₂• + HO₂• → ROOH + O₂
Ozonolysis of the parent alkene is another significant formation route, proceeding through the formation of a highly reactive Criegee intermediate (CI). copernicus.orgacs.org This intermediate can then react with water to produce the hydroperoxide. acs.org
Once formed, this compound, has a limited atmospheric lifetime due to its susceptibility to photolysis and further radical reactions. The relatively weak O-O bond (bond dissociation energy of ~190–210 kJ/mol) can be cleaved by solar ultraviolet radiation. wikipedia.org
ROOH + hν (sunlight) → RO• (alkoxy radical) + •OH (hydroxyl radical)
This photolysis regenerates OH radicals, which can then initiate the oxidation of other VOCs, thus playing a crucial role in the self-cleaning capacity of the atmosphere. researchgate.net The photolysis rate is dependent on the specific structure of the hydroperoxide and solar flux. For example, the measured atmospheric photolysis rate for isoprene-derived hydroxy hydroperoxides can be as high as 2.1 × 10⁻³ s⁻¹. mdpi.com
Additionally, organic hydroperoxides are subject to attack by OH radicals:
ROOH + •OH → RO₂• + H₂O
These reactions are key steps in the complex chemical cycles of the troposphere, influencing the budgets of important species like HOx (OH + HO₂) and ozone. rsc.orgrsc.org
copernicus.orgrsc.orgrsc.org| Process | Reaction | Typical Rate / Significance | Reference |
|---|---|---|---|
| Photolysis | ROOH + hν → RO• + •OH | J-values vary; can be a significant OH source. Rates for some SOA components are estimated around 4 x 10⁻⁴ J(NO₂). | |
| Reaction with OH | ROOH + •OH → RO₂• + H₂O | Rate coefficients are on the order of 10⁻¹² to 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. | |
| Reaction with OH | ROOH + •OH → •R(OH)OOH + H₂O | H-abstraction from the carbon backbone, leading to further functionalization. |
Organic hydroperoxides like this compound are key contributors to the formation of secondary organic aerosol (SOA), which impacts air quality and climate. copernicus.org Due to the addition of the polar -OOH group, the hydroperoxide is significantly less volatile than its parent VOC. This lower volatility allows it to partition from the gas phase into the particle phase, contributing to the growth of atmospheric aerosols. nih.gov
Laboratory studies have demonstrated that organic peroxides can constitute a major fraction (20-60%) of SOA mass derived from biogenic VOCs like monoterpenes. acs.org The SOA yield—the mass of aerosol formed per mass of VOC reacted—is highly dependent on the structure of the parent hydrocarbon and the atmospheric conditions (e.g., NOx levels). For linear alkenes, SOA formation is generally observed for molecules with seven or more carbon atoms. nih.gov For a C8 alkene, the formation of a hydroperoxide would be a critical step in producing low-volatility products that can condense to form SOA. In low-NOx environments, the production of hydroperoxides is a major pathway leading to greater SOA yields compared to high-NOx conditions for many precursors. acs.org Once in the condensed phase, these hydroperoxides can undergo further reactions, such as acid-catalyzed decomposition or oligomerization, which further increase the aerosol mass and complexity. acs.org
Q & A
Q. How can isotopic labeling (e.g., ¹⁸O) clarify the oxygen-transfer mechanisms of 1-(1-methylethenyl)pentyl hydroperoxide in oxidation reactions?
- Methodological Answer :
- Tracer Studies : Synthesize ¹⁸O-labeled hydroperoxide via H₂¹⁸O₂ oxidation of 1-(1-methylethenyl)pentene. Track ¹⁸O incorporation in products (e.g., epoxides) using high-resolution MS .
- Data Interpretation : Quantify labeling efficiency (>95%) to distinguish between radical vs. non-radical oxygen-transfer pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
